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molecular formula C15H14BrFO3 B8408296 1-Bromo-3-(3,4-dimethoxybenzyloxy)-5-fluorobenzene

1-Bromo-3-(3,4-dimethoxybenzyloxy)-5-fluorobenzene

Cat. No. B8408296
M. Wt: 341.17 g/mol
InChI Key: NXFGWPMDCXXGDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05527827

Procedure details

Sodium hydride (80% disp. in oil; 933 mg, 31.1 mmol) was added, all at once to 3,4-dimethoxybenzyl alcohol (3.48 g, 20.7 mmol) in DMF (40 mL) at 0° C. and under Ar. After 5 min., the mixture was allowed to warm to r.t. After 1 h, 1-bromo-3,5-difluorobenzene (4 g, 20.7 mmol) in DMF (5 mL) was added dropwise at r.t. The resulting mixture was kept at this temperature for 16 h and slowly poured into H2O (500 mL). It was extracted with EtOAc (3×) and the combined organics were washed with 25% NH4OAc buffer (1×), H2O (2×) and brine. The solution was dried (MgSO4) and concentrated to give a pale yellow solid that was purified by column chromatography on silica gel (EtOAc:hexane, 10:90-15:85) to afford the title compound as a white solid (5.85 g, 83%).
Quantity
933 mg
Type
reactant
Reaction Step One
Quantity
3.48 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Yield
83%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][O:4][C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][C:12]=1[O:13][CH3:14])[CH2:8][OH:9].[Br:15][C:16]1[CH:21]=[C:20](F)[CH:19]=[C:18]([F:23])[CH:17]=1.O>CN(C=O)C>[Br:15][C:16]1[CH:17]=[C:18]([F:23])[CH:19]=[C:20]([O:9][CH2:8][C:7]2[CH:10]=[CH:11][C:12]([O:13][CH3:14])=[C:5]([O:4][CH3:3])[CH:6]=2)[CH:21]=1 |f:0.1|

Inputs

Step One
Name
Quantity
933 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
3.48 g
Type
reactant
Smiles
COC=1C=C(CO)C=CC1OC
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)F)F
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
WAIT
Type
WAIT
Details
The resulting mixture was kept at this temperature for 16 h
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
It was extracted with EtOAc (3×)
WASH
Type
WASH
Details
the combined organics were washed with 25% NH4OAc buffer (1×), H2O (2×) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a pale yellow solid
CUSTOM
Type
CUSTOM
Details
that was purified by column chromatography on silica gel (EtOAc:hexane, 10:90-15:85)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC1=CC(=CC(=C1)F)OCC1=CC(=C(C=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.85 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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